molecular formula C10H12F2N2O B2675181 2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine CAS No. 2197637-97-9

2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine

Cat. No. B2675181
CAS RN: 2197637-97-9
M. Wt: 214.216
InChI Key: CQHUKXLVSXDJBS-UHFFFAOYSA-N
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Description

2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is widely used in the synthesis of other compounds. The purpose of

Scientific Research Applications

Environmental Friendly Synthesis Methods

Researchers have explored water ultrasound-assisted oxidation methods to modify pyrimidine derivatives. This approach offers environmental benefits, including the use of green solvents and reduced waste, showcasing an innovative way to produce compounds with potential broad spectrum activities, such as antiviral and anticancer properties (Gavrilović et al., 2018).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of pyrimidine derivatives has been reported, contributing to the development of new compounds with enhanced pharmacological properties. These efforts include creating novel molecular structures that could be utilized in developing new therapeutic agents (Sukach et al., 2015).

Advances in Pyrimidine Chemistry

Significant advancements have been made in the chemistry of pyrimidine derivatives, including the development of new synthetic methods and the discovery of their potential biological activities. These compounds have been investigated for their utility as catalysts, dyes, and in various biological applications, indicating their versatility and potential in scientific research (Hermecz, 1995).

Photolyase and DNA Repair

Pyrimidine derivatives play a crucial role in DNA repair mechanisms, particularly in the function of DNA photolyase. This enzyme utilizes the energy from visible light to repair DNA damage induced by UV radiation, specifically cyclobutane pyrimidine dimers, highlighting the critical role of pyrimidine derivatives in maintaining genomic integrity (Sancar, 1994).

Supramolecular Chemistry

Pyrimidine derivatives have also been utilized in the field of supramolecular chemistry, forming hydrogen-bonded assemblies with crown ethers. These assemblies demonstrate the potential for creating novel materials with specific functionalities, showcasing the versatility of pyrimidine derivatives in material science applications (Fonari et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “2-(4,4-difluorocyclohexyl)pyrrolidine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUKXLVSXDJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=NC=CC=N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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